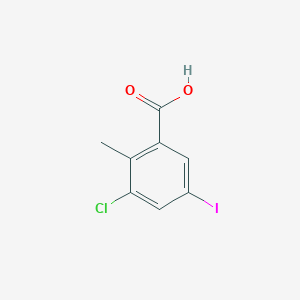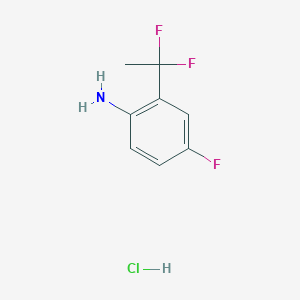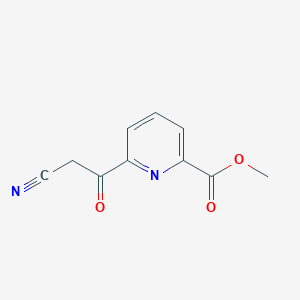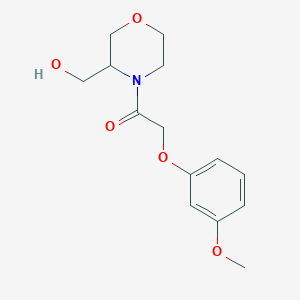![molecular formula C16H11ClF3NO3 B2973829 [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate CAS No. 808106-09-4](/img/structure/B2973829.png)
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate is a chemical compound that has been of great interest to scientists due to its potential applications in various fields of research. It is a synthetic compound that is used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate involves its ability to bind to specific proteins and inhibit their function. It has been shown to inhibit the function of several proteins involved in cancer and other diseases, including the bromodomain and extra-terminal (BET) proteins, which are involved in gene transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate depend on the specific proteins it targets. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting specific proteins involved in cancer cell proliferation and survival. It has also been shown to have anti-inflammatory effects by inhibiting the function of specific proteins involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate in lab experiments is its high potency and selectivity for specific proteins. This allows for the study of specific protein functions in cells and tissues. However, one limitation is that it may have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate. One direction is the development of new drugs and therapies based on its mechanism of action. Another direction is the study of its effects on specific proteins involved in other diseases, such as neurodegenerative diseases. Additionally, the development of new synthetic methods for [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate and its derivatives can lead to the discovery of new compounds with different biological activities.
Synthesis Methods
The synthesis of [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate involves the reaction between 4-chlorobenzoic acid and 2-amino-2-[2-(trifluoromethyl)anilino]acetic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain [2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate in a high yield.
Scientific Research Applications
[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate has been used in various scientific research applications. It has been studied as a potential inhibitor of protein-protein interactions involved in cancer and other diseases. It has also been used as a tool compound to study the function of specific proteins in cells. In addition, it has been used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO3/c17-11-7-5-10(6-8-11)15(23)24-9-14(22)21-13-4-2-1-3-12(13)16(18,19)20/h1-8H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAOJLVMESNORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2973746.png)



![N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide](/img/structure/B2973753.png)

![3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2973756.png)
![Pyrimido[4,5-d][1,3]diazin-2-amine](/img/structure/B2973757.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2973758.png)



![N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide](/img/structure/B2973767.png)
